molecular formula C10H20N4 B8513391 N(3)-(2,2-Dimethyl-propyl)-2,5-dimethyl-2H-pyrazole-3,4-diamine

N(3)-(2,2-Dimethyl-propyl)-2,5-dimethyl-2H-pyrazole-3,4-diamine

Cat. No. B8513391
M. Wt: 196.29 g/mol
InChI Key: LWFIQOVKSSDNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06458823B1

Procedure details

(2,5-Dimethyl-4-nitroso-2H-pyrazol-3-yl)-(2,2-dimethyl-propyl)-amine (3.44 g, 16.36 mmol), 400 mg of 10% Pd/C and 60 mL EtOAc were placed under a balloon of H2 and stirred at 23° C. After 4 h, the reaction mixture was filtered through Celite and evaporated to an orange oil. Flash chromatography on silica gel, eluting with CHCl3/MeOH (20/1), gave a yellow solid. Recrystallization from hot hexanes/EtOAc gave 2.86 g (14.57 mmol, an 89% yield) of the tidle compound as an off-white crystalline solid. mp: 65-69° C.; 1H NMR (300 MHz, CDCl3): δ 1.00 (s, 9H), 1.65 (brs, 2H), 2.13 (s, 3H), 2.77 (brs, 2H), 2.89 (brs, 1H), 3.62 (s, 3H); IR (KBr, cm−1): 3347-3204brs, 2952s, 2903w, 1599m, 1528m, 1495m, 1477m, 1378m, 1316m; MS (ES) m/z (relative intensity): 197 (M++H, 100).
Name
(2,5-Dimethyl-4-nitroso-2H-pyrazol-3-yl)-(2,2-dimethyl-propyl)-amine
Quantity
3.44 g
Type
reactant
Reaction Step One
[Compound]
Name
1378m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1316m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mg
Type
catalyst
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2952s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
2903w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
1599m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
1528m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
1495m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
1477m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([NH:7][CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[C:5]([N:13]=O)[C:4]([CH3:15])=[N:3]1.[K+].[Br-]>[Pd].CCOC(C)=O>[CH3:10][C:9]([CH3:12])([CH3:11])[CH2:8][NH:7][C:6]1[N:2]([CH3:1])[N:3]=[C:4]([CH3:15])[C:5]=1[NH2:13] |f:1.2|

Inputs

Step One
Name
(2,5-Dimethyl-4-nitroso-2H-pyrazol-3-yl)-(2,2-dimethyl-propyl)-amine
Quantity
3.44 g
Type
reactant
Smiles
CN1N=C(C(=C1NCC(C)(C)C)N=O)C
Step Two
Name
1378m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1316m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Eight
Name
2952s
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
2903w
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
1599m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
1528m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
1495m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
1477m
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated to an orange oil
WASH
Type
WASH
Details
Flash chromatography on silica gel, eluting with CHCl3/MeOH (20/1)
CUSTOM
Type
CUSTOM
Details
gave a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot hexanes/EtOAc
CUSTOM
Type
CUSTOM
Details
gave 2.86 g (14.57 mmol

Outcomes

Product
Details
Reaction Time
4 h
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.